Cas no 1021071-02-2 (3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide)
![3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide structure](https://www.kuujia.com/scimg/cas/1021071-02-2x500.png)
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- F5093-0121
- AKOS024496906
- 1021071-02-2
- VU0634713-1
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- Inchi: 1S/C15H12BrN3O4S2/c16-12-7-6-11(24-12)14-18-19-15(23-14)17-13(20)8-9-25(21,22)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20)
- InChI Key: DUAATMWZKKZNGV-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2SC(Br)=CC=2)O1)(=O)CCS(C1=CC=CC=C1)(=O)=O
Computed Properties
- Exact Mass: 440.94526g/mol
- Monoisotopic Mass: 440.94526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 139Ų
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5093-0121-3mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-20mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-2mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-5μmol |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-4mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-75mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-50mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-10mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-25mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5093-0121-40mg |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
1021071-02-2 | 40mg |
$140.0 | 2023-09-10 |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide Related Literature
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Comprehensive Overview of 3-(Benzenesulfonyl)-N-[5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]propanamide (CAS No. 1021071-02-2)
3-(Benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a benzenesulfonyl group, a 5-bromothiophene moiety, and a 1,3,4-oxadiazole ring, makes it a subject of interest for drug discovery and material science applications. This compound is often explored for its bioactivity and structure-activity relationships (SAR), particularly in the context of enzyme inhibition and antimicrobial properties.
The CAS No. 1021071-02-2 is a critical identifier for researchers seeking high-purity samples of this compound. Recent trends in scientific literature highlight its relevance in medicinal chemistry, where derivatives of 1,3,4-oxadiazole are investigated for their anticancer and anti-inflammatory effects. The inclusion of a bromothiophene group further enhances its utility in heterocyclic chemistry, a field gaining traction due to its applications in drug design and organic electronics.
From an industrial perspective, 3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is synthesized through multi-step organic reactions, often involving sulfonylation and cyclization techniques. Its molecular weight and solubility properties are carefully documented to ensure compatibility with high-throughput screening (HTS) platforms. Researchers frequently query its synthetic pathways, spectroscopic data (e.g., NMR, IR), and toxicity profiles, reflecting the compound's growing importance in preclinical studies.
Environmental and green chemistry considerations are also emerging as key discussion points. The compound's biodegradability and eco-friendly synthesis methods align with global demands for sustainable chemical practices. Notably, its thiophene and oxadiazole components are frequently studied in bioisostere research, a hot topic in computational chemistry and AI-driven drug discovery.
In summary, CAS No. 1021071-02-2 represents a versatile scaffold for small-molecule therapeutics and functional materials. Its nomenclature, 3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, encapsulates its complex yet functionally rich architecture, making it a valuable subject for both academic and industrial research.
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